

Amicarbazone (CAS Registry Number: 129909-90-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Amicarbazone

Cat. No.: B1667049

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Abstract

Amicarbazone, a selective triazolone herbicide, is a potent inhibitor of photosynthesis in susceptible plant species. This technical guide provides an in-depth overview of **Amicarbazone**, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for its analysis are provided, and key processes are visualized through diagrams generated using the DOT language.

Physicochemical Properties

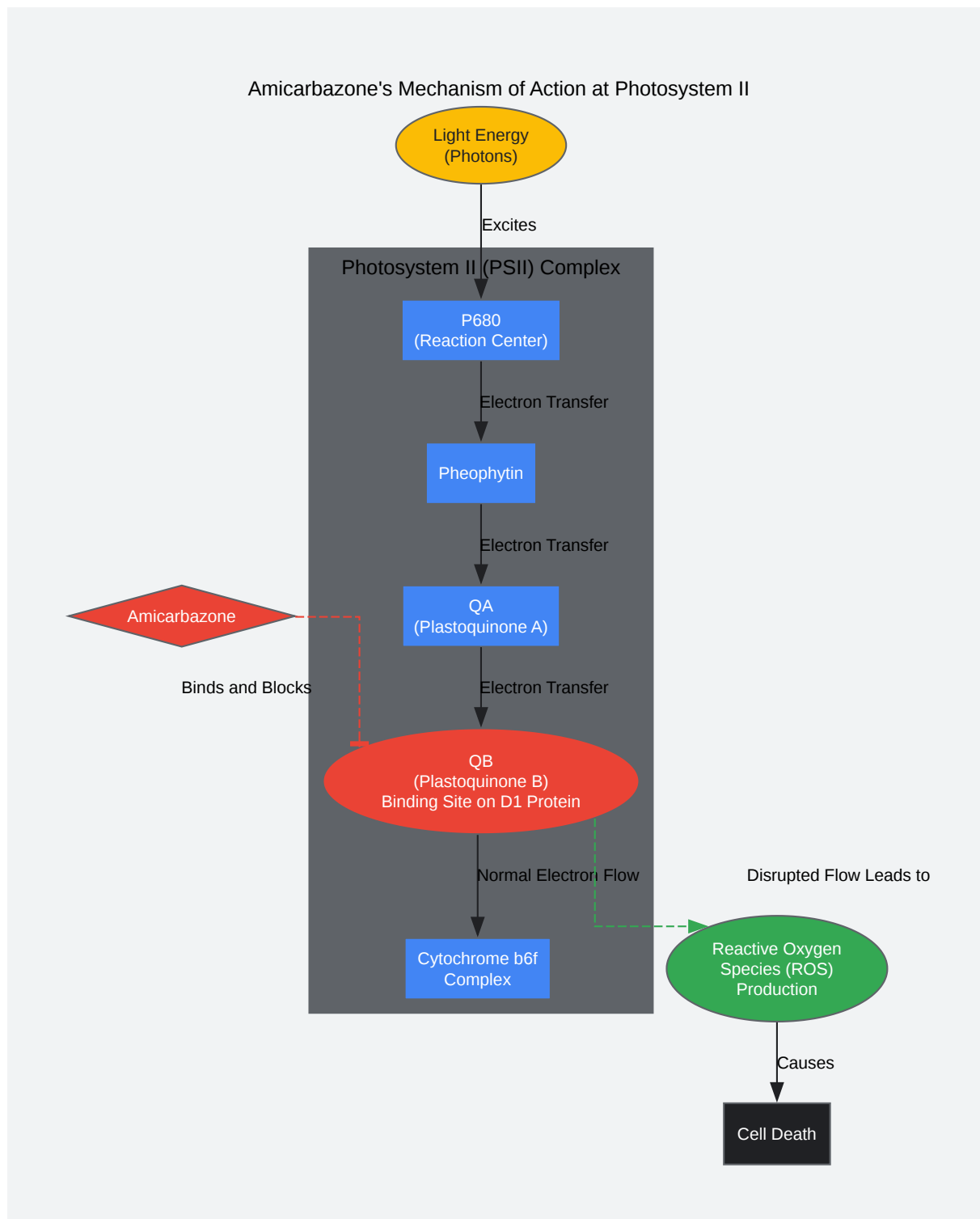
Amicarbazone is a colorless crystalline solid with moderate solubility in water and a higher affinity for polar organic solvents.^[1] Its properties make it effective for both pre- and post-emergence applications.^[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Amicarbazone**

| Property | Value | Reference |
|-----------------------|-------------------------------------|-----------|
| Molecular Formula | C10H19N5O2 | [3] |
| Molecular Weight | 241.29 g/mol | [3] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 137.5 °C | [4] |
| Boiling Point | Decomposes above 180 °C | [1] |
| Density | 1.12 g/cm ³ | [4] |
| Vapor Pressure | 2.3 x 10 ⁻⁸ mmHg at 25°C | |
| Water Solubility | 4.6 g/L at 20°C | [4] |
| Log P (octanol/water) | 1.23 (at pH 7) | [4] |

Mechanism of Action: Photosystem II Inhibition

Amicarbazone's herbicidal activity stems from its ability to inhibit photosynthesis.[1] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. **Amicarbazone** binds to the D1 protein within the PSII complex, at the binding site of plastoquinone (QB).[2][5] This binding competitively blocks the electron flow from QB, thereby interrupting the entire photosynthetic process. The disruption of electron transport leads to the production of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[2]

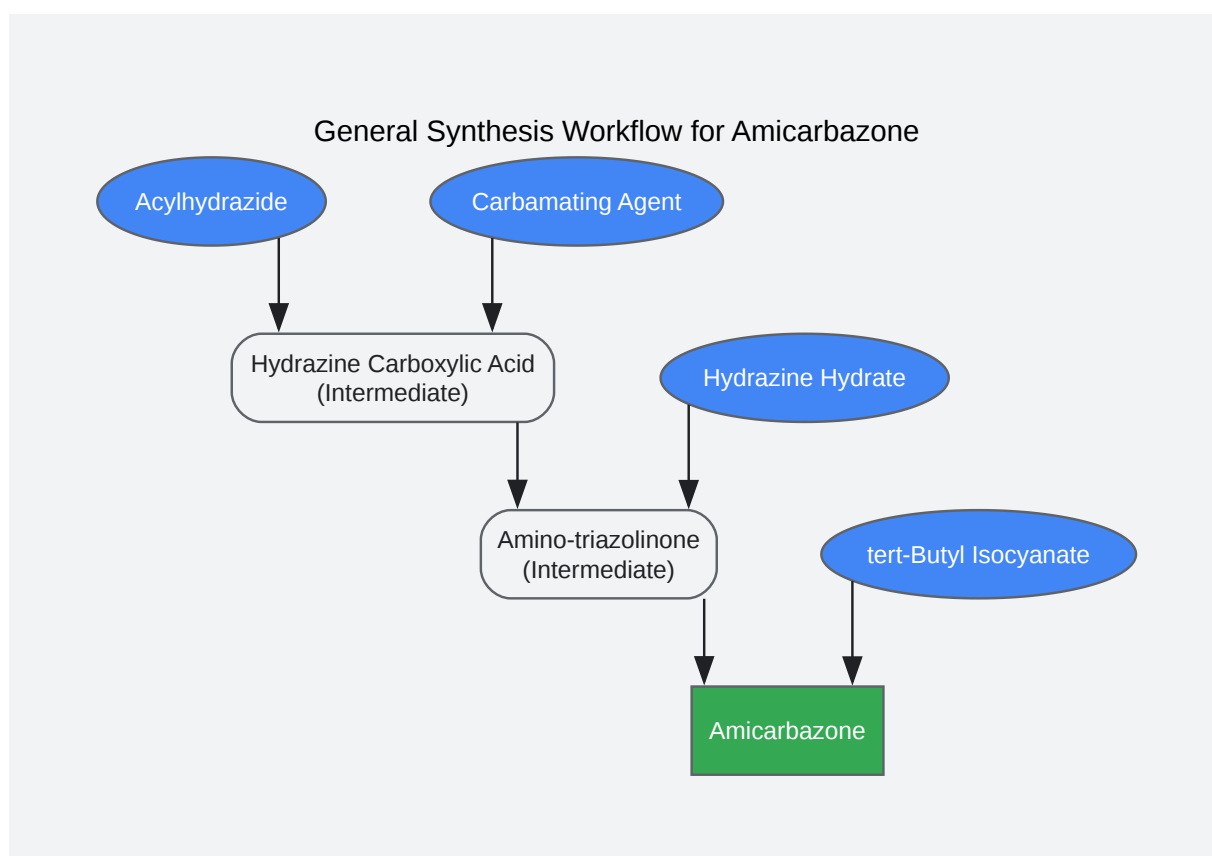


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Caption: Inhibition of Photosystem II by **Amicarbazone**.

Synthesis of Amicarbazone

The synthesis of **Amicarbazone** can be achieved through a multi-step process, as outlined in various patents.[6][7][8] A common pathway involves the reaction of an acylhydrazide with a carbamating agent to form a hydrazine carboxylic acid intermediate. This intermediate is then cyclized with hydrazine hydrate to produce an amino-triazolinone. The final step involves the reaction of the amino-triazolinone with an appropriate isocyanate to yield **Amicarbazone**.



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Caption: **Amicarbazone** Synthesis Workflow.

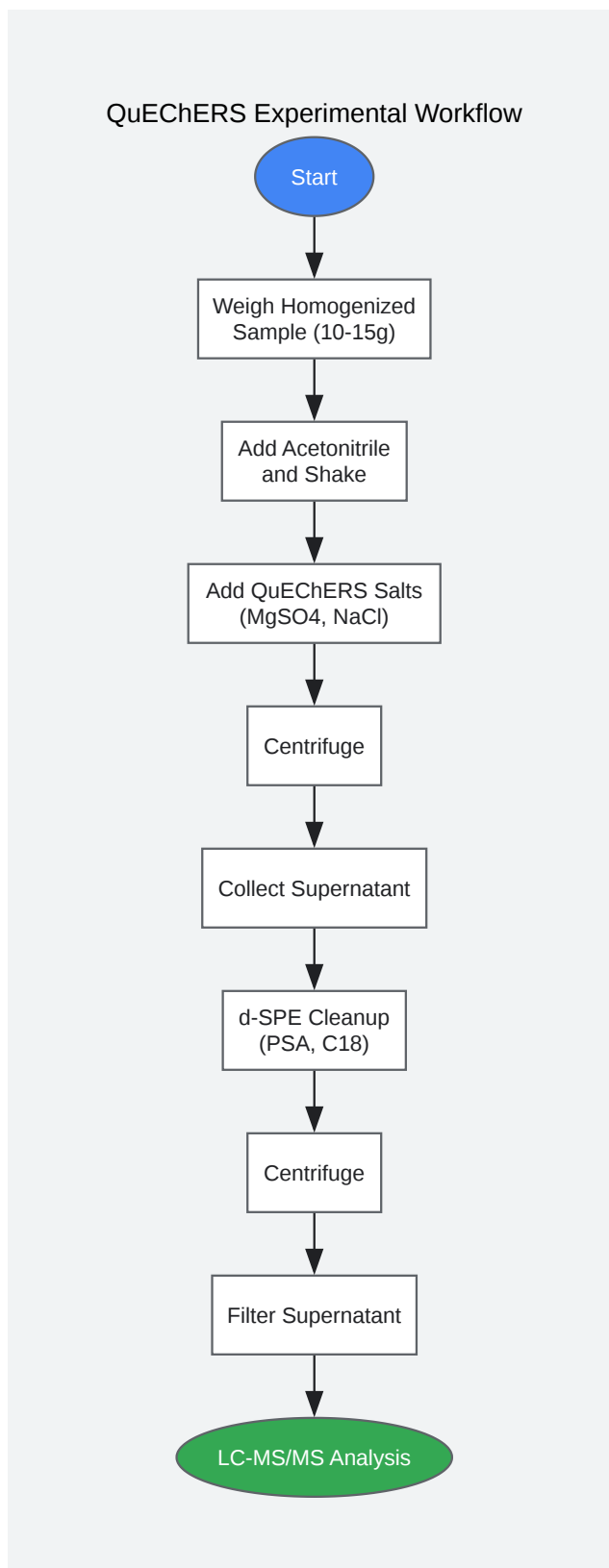
Analytical Methodologies

The determination of **Amicarbazone** residues in various matrices such as soil, water, and plant tissues is crucial for environmental monitoring and food safety. A widely used and effective method involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective,

Rugged, and Safe) protocol followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[9][10]}

Experimental Protocol: QuEChERS Sample Preparation

- **Sample Weighing:** Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- **Extraction:** Add 10-15 mL of acetonitrile to the tube. For acidic analytes, acidified acetonitrile may be used.
- **Salting Out:** Add a mixture of anhydrous magnesium sulfate and sodium chloride (and sometimes citrate buffers) to the tube. This step facilitates the partitioning of **Amicarbazone** into the acetonitrile layer.
- **Shaking and Centrifugation:** Vigorously shake the tube for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes. This separates the sample into a top organic layer (acetonitrile) and a bottom aqueous/solid layer.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing a sorbent (e.g., PSA, C18, or GCB) and anhydrous magnesium sulfate. This step removes interfering matrix components.
- **Final Centrifugation and Filtration:** Vortex the d-SPE tube and centrifuge again. The resulting supernatant is then filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.



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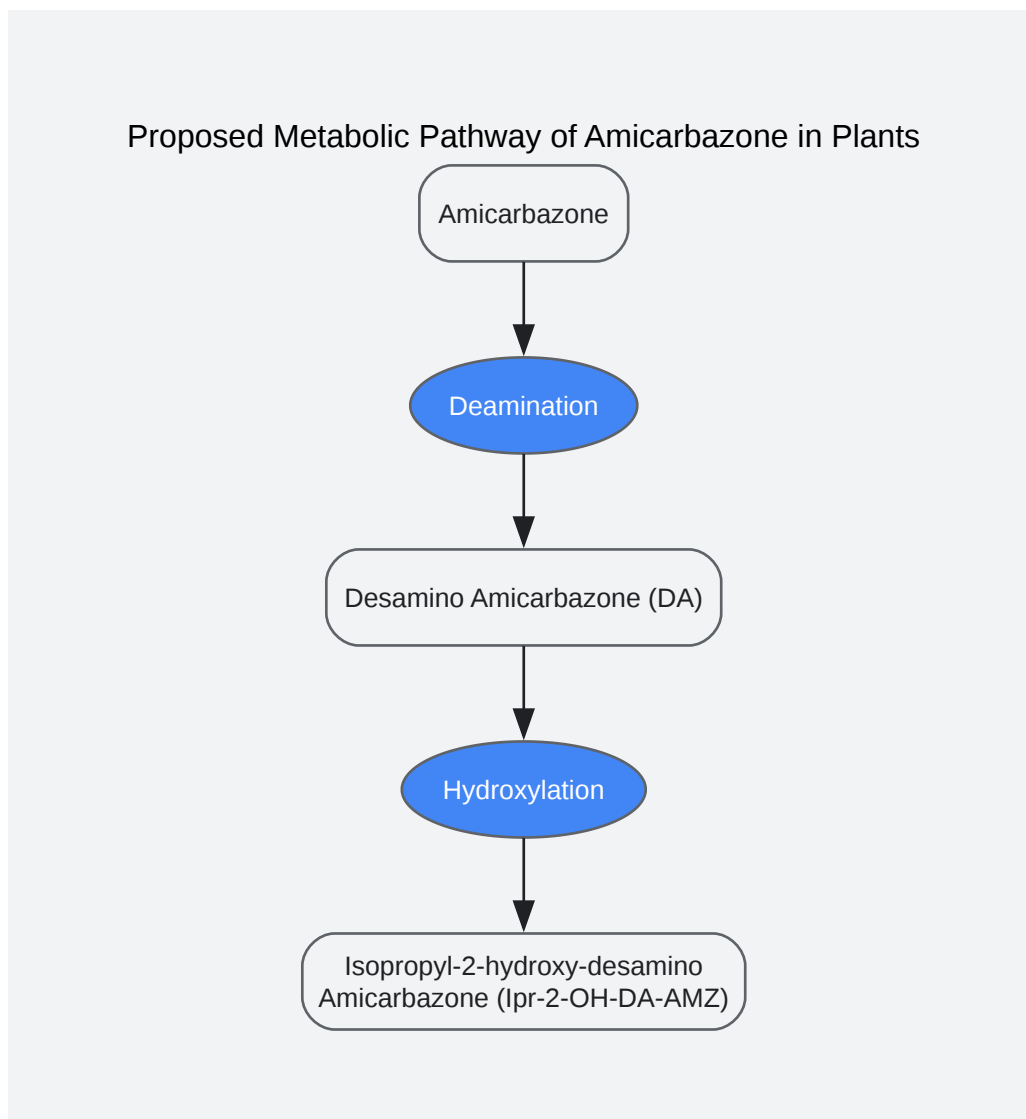
Caption: QuEChERS Sample Preparation Workflow.

Experimental Protocol: LC-MS/MS Analysis

- **Chromatographic Separation:** A C18 reversed-phase column is typically used for the separation of **Amicarbazone** and its metabolites. The mobile phase often consists of a gradient of water and methanol or acetonitrile, with additives like ammonium formate or formic acid to improve ionization.^[11] A typical mobile phase could be A: 5 mmol/L ammonium acetate in water and B: Methanol.
- **Mass Spectrometric Detection:** Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for **Amicarbazone** and its metabolites are monitored.

Metabolic Pathway

In plants, **Amicarbazone** is metabolized to less active compounds. The primary metabolic transformations involve deamination to form desamino **amicarbazone** (DA) and hydroxylation of the isopropyl group to yield isopropyl-2-hydroxy-desamino **amicarbazone** (lpr-2-OH-DA-AMZ).^{[12][13]}



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Caption: Proposed Plant Metabolic Pathway.

Toxicological Summary

Amicarbazone exhibits low to moderate acute toxicity in mammals. The following table summarizes key toxicological endpoints.

Table 2: Toxicological Data for **Amicarbazone**

| Endpoint | Species | Value | Reference |
|--|----------------|-------------------------|---|
| Acute Oral LD50 | Rat | 1015 - >2000 mg/kg bw | [4] [14] [15] |
| Acute Dermal LD50 | Rat | > 2000 - >5000 mg/kg bw | [4] [14] [15] |
| Acute Inhalation LC50 (4h) | Rat | > 2.242 mg/L | [4] [14] |
| Acceptable Daily Intake (ADI) | Human | 0.02 mg/kg bw/day | |
| Acute Reference Dose (ARfD) | Human | 0.1 mg/kg bw | |
| No-Observed-Adverse-Effect Level (NOAEL) (Chronic) | Rat | 1.6 mg/kg/day | [14] |
| Avian Acute Oral LD50 | Bobwhite Quail | > 2000 mg/kg | [14] |
| Aquatic Toxicity (96h LC50) | Rainbow Trout | > 128 mg/L | [14] |
| Honeybee Contact LD50 (48h) | Honeybee | > 200 µg/bee | [14] |

Amicarbazone is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[\[14\]](#) It is classified as not likely to be a human carcinogen. It can be a slight eye irritant but is not a skin sensitizer.[\[14\]](#)

Conclusion

Amicarbazone is an effective herbicide with a well-understood mechanism of action involving the inhibition of Photosystem II. Its physicochemical properties are well-characterized, and robust analytical methods exist for its detection in various environmental and biological matrices. The toxicological profile indicates a low to moderate level of concern for mammals.

This comprehensive technical guide provides essential information for researchers, scientists, and professionals involved in the study and application of this compound.

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